molecular formula C19H20N4O B2618385 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2380167-27-9

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B2618385
CAS No.: 2380167-27-9
M. Wt: 320.396
InChI Key: LMARPRQNDGAXPE-UHFFFAOYSA-N
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Description

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core linked to a piperidine ring through a pyridinylmethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as nucleophiles. The final step involves the formation of the pyridinylmethyl ether linkage, which can be achieved through etherification reactions using pyridin-4-ylmethanol and appropriate activating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline ring or the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield reduced quinazoline or piperidine derivatives .

Scientific Research Applications

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Piperidin-4-yloxy)methyl]pyridine
  • 2-[(Piperidin-4-yloxy)methyl]pyridine
  • 4-(Pyridin-4-yl)aniline

Uniqueness

4-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline is unique due to its specific combination of a quinazoline core, a piperidine ring, and a pyridinylmethyl ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-6-18-17(5-1)19(22-14-21-18)23-11-3-4-15(12-23)13-24-16-7-9-20-10-8-16/h1-2,5-10,14-15H,3-4,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMARPRQNDGAXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)COC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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